molecular formula C19H23NO4 B1202952 3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione CAS No. 656830-26-1

3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione

Cat. No. B1202952
M. Wt: 329.4 g/mol
InChI Key: OJSZXJGYUVZRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione is a natural product found in Taiwanofungus camphoratus with data available.

Scientific Research Applications

Anti-inflammatory and Immunomodulatory Effects

  • A study published in the Journal of Agricultural and Food Chemistry in 2008 found that this compound, along with others isolated from Antrodia camphorata, demonstrated potential anti-inflammatory effects on macrophage-mediated responses. Specifically, the compound was found to suppress interleukin-6 production, suggesting immunomodulatory potential (Chien et al., 2008).

Nitric Oxide Inhibitory Activity

  • Another study in the Journal of Natural Products (2008) on Antrodia cinnamomea mycelia indicated that the compound could inhibit nitric oxide production, which is a critical mediator in inflammation and other physiological processes (Wu et al., 2008).

Antitumor Properties

  • In 2015, International Journal of Medicinal Mushrooms published research showing that a novel compound isolated from Taiwanofungus camphoratus, which is structurally similar to the mentioned compound, inhibited the proliferation of tumor cells, suggesting potential antitumor applications (Jia et al., 2015).

Miscellaneous Applications

  • Various other studies have investigated the compound in different contexts, such as its role in organic chemistry, polymer science, and material science. These include studies on its derivatives' applications as corrosion inhibitors, its solubility properties, and its potential in the synthesis of novel organic compounds and materials (Zarrouk et al., 2015; Li et al., 2019; Prasad et al., 2018).

properties

CAS RN

656830-26-1

Product Name

3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

1-hydroxy-3-[4-(3-methylbut-2-enoxy)phenyl]-4-(2-methylpropyl)pyrrole-2,5-dione

InChI

InChI=1S/C19H23NO4/c1-12(2)9-10-24-15-7-5-14(6-8-15)17-16(11-13(3)4)18(21)20(23)19(17)22/h5-9,13,23H,10-11H2,1-4H3

InChI Key

OJSZXJGYUVZRNU-UHFFFAOYSA-N

SMILES

CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C

Canonical SMILES

CC(C)CC1=C(C(=O)N(C1=O)O)C2=CC=C(C=C2)OCC=C(C)C

synonyms

3-IMBPPD cpd
3-Isobutyl-4-(4-(3-methyl-2-butenyloxy)phenyl)-1H-pyrrol-1-ol-2,5-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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